molecular formula C15H14N6 B11206239 9-Methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinazolin-2-amine

9-Methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinazolin-2-amine

Cat. No.: B11206239
M. Wt: 278.31 g/mol
InChI Key: UHSQGNCGTFSTGC-UHFFFAOYSA-N
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Description

9-METHYL-7-(PYRIDIN-2-YL)-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-2-AMINE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a fused ring system that includes pyrazole and quinazoline moieties, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-METHYL-7-(PYRIDIN-2-YL)-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-2-AMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyridine derivative with a suitable pyrazole precursor, followed by cyclization and functional group modifications. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts such as cesium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-METHYL-7-(PYRIDIN-2-YL)-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

9-METHYL-7-(PYRIDIN-2-YL)-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-METHYL-7-(PYRIDIN-2-YL)-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-2-AMINE involves its interaction with various molecular targets. For instance, it can inhibit enzymes like phosphodiesterase, which plays a role in signal transduction pathways . The compound’s structure allows it to bind to specific active sites, thereby modulating the activity of these enzymes and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-METHYL-7-(PYRIDIN-2-YL)-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-2-AMINE apart is its unique fused ring system, which combines the properties of pyrazole and quinazoline. This structural feature enhances its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14N6

Molecular Weight

278.31 g/mol

IUPAC Name

9-methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinazolin-2-amine

InChI

InChI=1S/C15H14N6/c1-9-13-11(21(20-9)12-4-2-3-7-17-12)6-5-10-8-18-15(16)19-14(10)13/h2-4,7-8H,5-6H2,1H3,(H2,16,18,19)

InChI Key

UHSQGNCGTFSTGC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C3=NC(=NC=C3CC2)N)C4=CC=CC=N4

Origin of Product

United States

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